Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate
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Overview
Description
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that features a benzoate ester functional group, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves the following steps:
Formation of the Benzoate Ester: This can be achieved by esterification of 3-amino benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and cyclopropanation processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions would be essential to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or amines.
Scientific Research Applications
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the cyclopropyl group can influence its overall stability and reactivity . The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(cyclopropylamino)benzoate: Lacks the trifluoromethyl group, which can affect its reactivity and binding affinity.
Ethyl 3-(trifluoromethylamino)benzoate: Lacks the cyclopropyl group, which can influence its stability and overall properties.
Uniqueness
Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
ethyl 3-[cyclopropyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-4-3-5-11(8-9)17(10-6-7-10)13(14,15)16/h3-5,8,10H,2,6-7H2,1H3 |
InChI Key |
NYBPVCLPHVYXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
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